molecular formula C3H2Cl2O2 B1361776 (Z)-2,3-dichloroacrylic acid CAS No. 3533-68-4

(Z)-2,3-dichloroacrylic acid

Cat. No.: B1361776
CAS No.: 3533-68-4
M. Wt: 140.95 g/mol
InChI Key: YQYHCJZVJNOGBP-UHFFFAOYSA-N
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Description

(Z)-2,3-Dichloroacrylic acid is an organic compound characterized by the presence of two chlorine atoms attached to the carbon atoms of an acrylic acid backbone. This compound is notable for its geometric isomerism, specifically the Z-configuration, where the chlorine atoms are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-2,3-Dichloroacrylic acid can be synthesized through various methods. One common approach involves the chlorination of acrylic acid or its derivatives. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is often carried out under controlled temperature and pressure conditions to ensure the selective formation of the Z-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dichloroacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially or fully dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,3-dichloroacrylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound can be used to investigate the effects of halogenated acids on biological systems. Its reactivity and ability to form derivatives make it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry

Industrially, this compound is utilized in the production of polymers and other materials where chlorinated compounds are required. Its properties can enhance the performance and stability of these materials.

Mechanism of Action

The mechanism by which (Z)-2,3-dichloroacrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,3-Dichloroacrylic acid: The E-isomer of 2,3-dichloroacrylic acid, where the chlorine atoms are on opposite sides of the double bond.

    2,3-Dichloropropionic acid: A similar compound with a saturated carbon backbone.

    2,3-Dichlorobutyric acid: Another related compound with an extended carbon chain.

Uniqueness

(Z)-2,3-Dichloroacrylic acid is unique due to its Z-configuration, which can lead to different chemical and physical properties compared to its E-isomer and other similar compounds. This geometric isomerism can influence the compound’s reactivity, stability, and interactions with other molecules, making it a distinct and valuable compound in various fields of research and industry.

Properties

IUPAC Name

(Z)-2,3-dichloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHCJZVJNOGBP-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023431
Record name (2Z)-2,3-Dichloro-2-propenoic acid
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Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3533-68-4, 13167-36-7, 99165-89-6
Record name (2Z)-2,3-Dichloro-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3533-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,beta-Dichloroacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099165896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid,3-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2,3-Dichloro-2-propenoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401023431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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